molecular formula C20H18N2O3S B2858511 Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312929-37-6

Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2858511
CAS No.: 312929-37-6
M. Wt: 366.44
InChI Key: PLHYHEUOTLKCQG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate is a substituted thiazole derivative characterized by a 2-methylbenzamido group at position 2, a phenyl group at position 4, and an ethyl carboxylate ester at position 5 of the thiazole ring. Thiazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

ethyl 2-[(2-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-10-5-4-6-11-14)21-20(26-17)22-18(23)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHYHEUOTLKCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid is coupled with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Attachment of the 2-Methylbenzamido Group: The 2-methylbenzamido group can be introduced through an amide coupling reaction using 2-methylbenzoic acid and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Chemical Reactions Analysis

Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group or other substituents on the thiazole ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: Thiazole derivatives are used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Bioactivity

For instance, alkyl 2-(dialkylamino)-4-phenylthiazole-5-carboxylates showed potent inhibition against Staphylococcus aureus and Escherichia coli .

Comparison with Structural Analogs

Key structural variations among thiazole derivatives influence their physicochemical properties and bioactivity. Below is a comparative analysis (Table 1) and detailed discussion.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate 2-(2-methylbenzamido), 4-phenyl C₂₀H₁₈N₂O₃S Hypothesized antimicrobial activity (based on analogs)
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate 2-(benzimidazolyl), 4-methyl C₂₁H₁₇N₃O₂S Enhanced π-π stacking due to benzimidazole; potential anticancer activity
Ethyl 2-carbamimidamido-4-methylthiazole-5-carboxylate 2-guanidino, 4-methyl C₈H₁₂N₄O₂S High polarity; possible antiviral applications
Ethyl 2-(furan-2-carboxamido)-4-methylthiazole-5-carboxylate 2-(furan-2-carboxamido), 4-methyl C₁₂H₁₂N₂O₄S Moderate antifungal activity (e.g., against Candida albicans)
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate 4-methyl, 2-(4-CF₃-phenyl) C₁₄H₁₂F₃NO₂S High lipophilicity; improved membrane permeability

Key Findings:

Substituent Effects on Bioactivity: 2-Position Modifications: The 2-methylbenzamido group in the target compound may enhance antibacterial activity compared to simpler alkyl groups (e.g., methyl or ethyl). However, bulkier groups like benzimidazolyl (in ) or trifluoromethylphenyl (in ) improve binding to hydrophobic enzyme pockets, increasing potency against resistant strains. 4-Phenyl vs.

Synthetic Accessibility :

  • Compounds with electron-withdrawing groups (e.g., -CF₃ in ) require harsher reaction conditions, whereas 2-methylbenzamido derivatives (as in ) are synthesized under milder protocols with yields >70%.

Physicochemical Properties: The guanidino substituent in increases water solubility, making it suitable for intravenous formulations. In contrast, the target compound’s phenyl and benzamido groups enhance lipophilicity, favoring oral bioavailability.

Biological Activity

Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C20H18N2O3SC_{20}H_{18}N_{2}O_{3}S. The structure features a thiazole ring, which is known for contributing to the biological activity of many compounds. The presence of the ethyl ester and the benzamido moiety enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties across various studies. It has been evaluated against different bacterial and fungal strains, showing promising results:

  • Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
  • Fungal Activity : It also shows antifungal properties, particularly against strains like Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Anticancer Properties

Recent research highlights the anticancer potential of this compound:

  • In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) with IC50 values in the low micromolar range .
  • Molecular docking studies suggest that the compound interacts effectively with key targets involved in cancer cell signaling pathways, such as VEGFR-2, which is crucial for tumor angiogenesis .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The compound may inhibit critical enzymes in metabolic pathways, disrupting cellular functions essential for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through modulation of apoptotic pathways, enhancing programmed cell death.

Comparative Efficacy

To understand the relative effectiveness of this compound, a comparison with similar thiazole derivatives can be insightful:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylateModerateHigh (IC50 ~ 3.51 µM)Strong interaction with VEGFR-2
Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylateLowModerateDifferent substitution pattern affects activity
Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylateHighHigh (IC50 ~ 1.25 µM)Chlorine enhances biological activity

Case Studies

  • Anticancer Screening : A study evaluated the anticancer effects of various thiazole derivatives including this compound. It was found to significantly reduce cell viability in multiple cancer cell lines compared to control groups .
  • Antifungal Evaluation : In a controlled setting, this compound was tested against Candida species, showing MIC values that indicate effective inhibition comparable to established antifungal treatments .

Q & A

Q. What are the critical steps and conditions for synthesizing Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Amide bond formation : Reacting 2-methylbenzoyl chloride with a thiazole precursor (e.g., ethyl 2-amino-4-phenylthiazole-5-carboxylate) under basic conditions (e.g., triethylamine in anhydrous dichloromethane).
  • Purification : Use recrystallization or column chromatography to isolate the product .
  • Key conditions : Temperature control (0–25°C for amidation), inert atmosphere (N₂/Ar), and solvent selection (e.g., DCM or THF) to minimize side reactions .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Methodological Answer : Core techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl at C4, methylbenzamido at C2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 353.12 for C₁₉H₁₆N₂O₃S) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Store in a desiccator at –20°C to prevent hydrolysis of the ester group .
  • pH sensitivity : Avoid prolonged exposure to acidic/basic conditions (e.g., pH <4 or >10) to prevent ester/amide bond cleavage .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved for thiazole derivatives?

  • Methodological Answer :
  • Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory effects) to eliminate variability .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing 2-methylbenzamido with sulfonyl groups) to isolate target-specific effects .
  • Computational modeling : Perform molecular docking to predict binding affinities to different targets (e.g., enzymes vs. receptors) .

Q. What experimental strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Solvent optimization : Replace DCM with THF for better solubility of intermediates .
  • Catalyst screening : Test coupling agents (e.g., HATU vs. EDCI) to improve amidation efficiency .
  • Process monitoring : Use HPLC to track reaction progress and identify byproducts (e.g., unreacted starting materials) .

Q. How can 3D-QSAR models enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Data collection : Assay a library of analogs for key activities (e.g., IC₅₀ values against cancer cell lines) .
  • Model development : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
  • Validation : Test predicted high-activity derivatives in vitro (e.g., kinase inhibition assays) .

Contradiction Analysis

  • vs. : Differences in solvent choice (DCM vs. THF) may reflect trade-offs between reaction speed and purity. Researchers should conduct solvent screening to balance yield and side-product formation .

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